molecular structure and properties of N,N'-bis(2-phenylethyl)pentanediamide
molecular structure and properties of N,N'-bis(2-phenylethyl)pentanediamide
An In-Depth Technical Guide to the Molecular Structure and Properties of N,N'-bis(2-phenylethyl)pentanediamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-bis(2-phenylethyl)pentanediamide, a symmetrical diamide with potential applications in medicinal chemistry and materials science. Although specific literature on this exact molecule is sparse, this document synthesizes established principles of organic synthesis, spectroscopic analysis, and molecular modeling to present a detailed profile. We will explore a robust synthetic route, delve into a multi-technique approach for its structural elucidation and characterization, and discuss its predicted physicochemical properties and potential biological relevance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and structurally related compounds.
Introduction: The Significance of the Diamide Scaffold
The amide bond is a cornerstone of chemical biology, most notably as the linkage in peptides and proteins. Molecules containing multiple amide functionalities, such as diamides, represent a versatile class of compounds with a wide array of applications. Their structural rigidity, conferred by the planar nature of the amide bond, combined with the potential for hydrogen bonding, allows for the formation of well-defined three-dimensional structures. This has led to their use as building blocks for polymers, as gelators, and as scaffolds in medicinal chemistry.[1] The specific architecture of N,N'-bis(2-phenylethyl)pentanediamide, featuring a flexible pentanedioyl linker and two terminal phenylethyl groups, presents an intriguing combination of rigidity and flexibility that warrants detailed investigation.
Synthesis of N,N'-bis(2-phenylethyl)pentanediamide
The most direct and common method for the synthesis of N,N'-bis(2-phenylethyl)pentanediamide is the condensation reaction between pentanedioic acid (glutaric acid) and two equivalents of 2-phenylethylamine.[1][2] Due to the acidic nature of the carboxylic acid and the basicity of the amine, direct heating can lead to salt formation.[2] Therefore, the use of a coupling agent is highly recommended to facilitate the formation of the amide bonds under milder conditions.
Starting Materials
| Compound | Structure | Molar Mass ( g/mol ) | Key Properties |
| Pentanedioic Acid (Glutaric Acid) | HOOC-(CH₂)₃-COOH | 132.12 | White solid, soluble in water and polar organic solvents.[3][4][5] |
| 2-Phenylethylamine | C₆H₅CH₂CH₂NH₂ | 121.18 | Colorless to pale yellow liquid with a characteristic fishy odor, soluble in organic solvents.[6][7] |
Recommended Synthetic Protocol: DCC Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is an effective coupling agent for the formation of amide bonds from carboxylic acids and amines.[2][8]
Reaction Scheme:
Figure 1: Synthesis of N,N'-bis(2-phenylethyl)pentanediamide via DCC coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of pentanedioic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 2-phenylethylamine (2.1 eq.).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (2.2 eq.) in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Purification: The filtrate is then washed successively with a weak acid (e.g., 1M HCl) to remove any unreacted amine, and a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield N,N'-bis(2-phenylethyl)pentanediamide as a solid.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized N,N'-bis(2-phenylethyl)pentanediamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.[9][10][11]
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.20 | m | 10H | Aromatic protons (C₆H₅) |
| ~5.80 | br s | 2H | Amide N-H |
| ~3.50 | q | 4H | -CH₂-NH- |
| ~2.80 | t | 4H | -CH₂-C₆H₅ |
| ~2.20 | t | 4H | α-CH₂ to C=O |
| ~1.90 | p | 2H | β-CH₂ of pentanedioyl |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O |
| ~139 | Quaternary aromatic C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~41 | -CH₂-NH- |
| ~36 | -CH₂-C₆H₅ |
| ~35 | α-CH₂ to C=O |
| ~22 | β-CH₂ of pentanedioyl |
Note: The presence of rotamers due to restricted rotation around the C-N amide bond might lead to the broadening or splitting of some NMR signals.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13][14][15]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch (hydrogen-bonded) |
| ~3060, 3030 | Medium | Aromatic C-H stretch |
| ~2950, 2870 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | Amide I band (C=O stretch) |
| ~1550 | Strong | Amide II band (N-H bend and C-N stretch) |
graph IR_Bands { layout=dot; rankdir=LR; node [shape=box, style=rounded];"~3300 cm-1" [label="N-H Stretch\n(Strong, Broad)"]; "~3050 cm-1" [label="Aromatic C-H Stretch\n(Medium)"]; "~2900 cm-1" [label="Aliphatic C-H Stretch\n(Medium)"]; "~1640 cm-1" [label="Amide I (C=O Stretch)\n(Strong)"]; "~1550 cm-1" [label="Amide II (N-H Bend)\n(Strong)"];
FunctionalGroups [label="Key Functional Groups", shape=ellipse]; FunctionalGroups -> "~3300 cm-1"; FunctionalGroups -> "~3050 cm-1"; FunctionalGroups -> "~2900 cm-1"; FunctionalGroups -> "~1640 cm-1"; FunctionalGroups -> "~1550 cm-1"; }
Figure 2: Key expected IR absorption bands for N,N'-bis(2-phenylethyl)pentanediamide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19][20]
Expected Mass Spectrum (Electron Impact - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₂₁H₂₆N₂O₂ = 354.45 g/mol ).
-
Key Fragmentation Pathways:
Physicochemical Properties and Molecular Modeling
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Significance |
| Molecular Weight | 354.45 g/mol | Influences solubility, and diffusion. |
| LogP | ~3.5 - 4.5 | Indicates good lipophilicity and potential for membrane permeability. |
| Hydrogen Bond Donors | 2 (N-H groups) | Potential for intermolecular interactions and target binding. |
| Hydrogen Bond Acceptors | 2 (C=O groups) | Potential for intermolecular interactions and target binding. |
| Polar Surface Area | ~58 Ų | Influences cell permeability and oral bioavailability. |
| Rotatable Bonds | 12 | High degree of conformational flexibility. |
Note: These values are estimations based on computational models and can be experimentally verified.
Molecular Modeling and Conformational Analysis
Due to the presence of multiple rotatable bonds, N,N'-bis(2-phenylethyl)pentanediamide is a flexible molecule.[21][22][23][24] Molecular dynamics simulations can provide insights into its conformational landscape in different environments (e.g., in solution or in a binding pocket).[25]
Figure 3: Conceptual diagram of the molecular flexibility and the role of molecular modeling.
Potential Applications in Drug Development and Research
While the biological activity of N,N'-bis(2-phenylethyl)pentanediamide has not been explicitly reported, the diamide scaffold is present in numerous biologically active molecules.[26][27][28][29]
-
Antimicrobial Agents: Some alkyl amides and diamides have shown antimicrobial properties.[28][30]
-
Enzyme Inhibitors: The ability to form hydrogen bonds and the defined spatial arrangement of functional groups make diamides potential candidates for enzyme inhibitors.
-
CNS-active Agents: The phenylethylamine moiety is a well-known pharmacophore in many centrally active compounds.[7]
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of N,N'-bis(2-phenylethyl)pentanediamide. By leveraging established chemical principles and data from analogous compounds, we have outlined a reliable synthetic route and a detailed characterization workflow. The predicted physicochemical properties and the inherent structural features of this molecule suggest that it could be a valuable target for further investigation in both medicinal chemistry and materials science. It is our hope that this guide will serve as a catalyst for future research into this and other novel diamide structures.
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